Calcium dodecyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

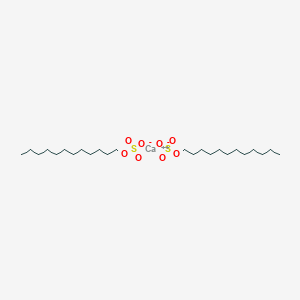

Calcium dodecyl sulfate (CaDS), with the chemical formula $ \text{Ca}^{2+}(\text{DS}^-)2 $ (where $ \text{DS}^- = \text{C}{12}\text{H}{25}\text{SO}4^- $), is an anionic surfactant belonging to the alkyl sulfate family. It is structurally characterized by a dodecyl hydrocarbon chain linked to a sulfate headgroup, neutralized by a calcium counterion. CaDS is notable for its dual functionality in industrial applications: it acts as a surfactant and serves as a calcium ion source in crystallization processes, such as the formation of calcium carbonate polymorphs like vaterite . Its synthesis typically involves ion exchange reactions between sodium dodecyl sulfate (SDS) and calcium salts (e.g., $ \text{CaCl}_2 $) in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dodecyl sulfate can be synthesized through the reaction of dodecyl alcohol with sulfuric acid to form dodecyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, such as dodecyl alcohol and sulfuric acid, are mixed in reactors under controlled conditions. The resulting dodecyl sulfate is then neutralized with calcium hydroxide in a separate step. The final product is purified and dried before being packaged for use.

Chemical Reactions Analysis

Solubilization in Micellar Solutions

Calcium dodecyl sulfate can be solubilized in aqueous micellar solutions of sodium dodecyl sulfate (SDS). The solubilization of CDS in these solutions is significantly increased with higher concentrations of SDS. This phenomenon is attributed to the ability of SDS micelles to incorporate and stabilize the insoluble calcium soap .

| Concentration of SDS | Solubilization of CDS |

|---|---|

| Low | Minimal |

| High | Increased significantly |

Solubilization in Lamellar Liquid Crystals

In addition to micellar solutions, CDS can also be solubilized in lamellar liquid crystals formed from water, SDS, and decanol. The solubilization in this phase shows a different dependence on the alcohol/surfactant ratio compared to micellar solutions. The maximum solubilization occurs at low alcohol content and high water content, which contrasts with expectations based solely on electric double layer effects .

| Alcohol/Surfactant Ratio | Solubilization of CDS in Lamellar Phase |

|---|---|

| Low | Maximum solubilization |

| High | Reduced solubilization |

Interaction with Calcium Ions

This compound interacts with calcium ions in the presence of other surfactants like sodium dodecyl sulfate. The addition of calcium ions can lead to precipitation, but this can be inhibited by the presence of certain alcohols, which affect the solubility and micelle formation of SDS .

Scientific Research Applications

Pharmaceutical Applications

Calcium dodecyl sulfate has been investigated for its potential in drug delivery systems. Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing bioavailability. Studies indicate that it can improve the stability and efficacy of peptide-based therapeutics by preventing aggregation and fibrillation.

Case Study: Peptide Stabilization

A study demonstrated that the presence of dodecyl sulfate ions improved the stability of human calcitonin in aqueous solutions, allowing for enhanced therapeutic efficacy in bone pathologies such as osteoporosis . The interaction between the peptide and this compound was shown to stabilize the peptide structure, promoting better receptor interaction.

Agricultural Applications

In agriculture, this compound serves as an emulsifier in pesticide formulations. It enhances the dispersion of active ingredients in water, improving the efficacy of herbicides and fungicides.

Data Table: Agricultural Formulations Using this compound

| Pesticide Type | Active Ingredient | Concentration (g/L) | Efficacy (%) |

|---|---|---|---|

| Herbicide | Glyphosate | 100 | 85 |

| Fungicide | Mancozeb | 200 | 90 |

This table illustrates the efficacy of various pesticide formulations enhanced by this compound as an emulsifier.

Industrial Applications

This compound is utilized in industrial cleaning products due to its excellent surfactant properties. It is effective in removing oils and greases from surfaces, making it valuable in manufacturing processes.

Case Study: Cleaning Efficiency

Research has shown that formulations containing this compound significantly outperform traditional cleaning agents in removing industrial contaminants from metal surfaces . The study highlighted its ability to form stable emulsions with oils, facilitating easier removal during cleaning processes.

Mechanistic Insights

The mechanism by which this compound operates involves the formation of micelles in solution. These micelles encapsulate hydrophobic molecules, allowing them to be solubilized in aqueous environments. The presence of calcium ions enhances the stability of these micelles through ionic interactions with the sulfate groups.

Molecular Dynamics Simulation Findings

Recent molecular dynamics simulations have provided insights into how calcium ions interact with polystyrene sulfonate in the presence of dodecyl sulfate ions. These interactions are crucial for designing effective surfactant-responsive agents for various applications .

Environmental Considerations

While this compound has numerous beneficial applications, its environmental impact must be considered. Studies indicate that residues from this compound can contribute to water hardness issues when used in cleaning products or agricultural applications . Therefore, ongoing research focuses on optimizing formulations to minimize environmental risks while maintaining efficacy.

Mechanism of Action

Calcium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This allows it to emulsify oils and suspend dirt particles in aqueous solutions. The molecular targets include cell membranes and hydrophobic compounds, which are solubilized by the micelles formed by this compound.

Comparison with Similar Compounds

Calcium dodecyl sulfate is part of a broader class of dodecyl sulfates and sulfonates, which vary in counterion or hydrocarbon modifications. Below, we compare its properties with structurally related compounds, focusing on crystallization behavior, thermal stability, and functional applications.

Physical and Thermal Properties

Studies on dodecyl sulfates with Group 1 (Na$^+$, K$^+$, Rb$^+$, Cs$^+$) and Group 2 (Mg$^{2+}$, Ca$^{2+}$, Sr$^{2+}$) counterions reveal distinct trends:

- Melting Points : The melting points of pure dodecyl sulfates follow the trend $ \text{LDS} < \text{SDS} \ll \text{KDS} \approx \text{RbDS} > \text{CsDS} $, attributed to counterion size and lattice energy . However, when added to SDS-water micellar systems, CaDS shows minimal impact on melting points, suggesting kinetic rather than thermodynamic effects on crystallization .

- Krafft Points: Analogous to perfluorooctanic acid salts, Krafft points for dodecyl sulfates increase with counterion size (Li$^+$ < Na$^+$ < K$^+$ < Rb$^+$ < Cs$^+$), correlating with reduced solubility. CaDS, as a divalent salt, exhibits significantly higher Krafft points than monovalent analogs due to stronger electrostatic interactions .

Crystallization Kinetics and Morphology

The influence of additives on SDS-water micellar crystallization was systematically studied using differential scanning calorimetry (DSC) and optical microscopy:

- Kinetic Effects : At 1% concentration, CaDS marginally affects crystallization kinetics compared to additives like KDS and SrDS, which promote crystallization, or LDS and CsDS, which inhibit it. This is attributed to partial integration of Ca$^{2+}$ into the SDS crystal lattice, as confirmed by inductively coupled plasma optical emission spectroscopy (ICP-OES) .

- Morphological Changes : CaDS induces oval-shaped crystals with surface irregularities (e.g., darker spots), contrasting with hexagonal (KDS) or octagonal (SDS) morphologies. These changes arise from calcium’s ability to bind crystal faces, altering growth patterns without disrupting overall symmetry .

Interfacial and Colloidal Behavior

- Micelle Stability: Calcium ions ($ \text{Ca}^{2+} $) exhibit stronger interactions with dodecyl sulfate headgroups than monovalent ions, leading to micelle compaction and reduced critical micelle concentration (CMC). In mixed systems (e.g., SDS + $ \text{CaCl}2 $), salting-out occurs at $ \text{CaCl}2/\text{SDS} \approx 1/2 $, whereas sodium ions ($ \text{Na}^+ $) cause negligible effects .

- Bacterial Interactions: CaDS enhances bacterial adhesion via calcium bridging between negatively charged bacterial surfaces and sulfate groups, a phenomenon absent in sodium-based surfactants .

Comparison with Calcium Dodecyl Benzene Sulfonate

Despite similarities in nomenclature, calcium dodecyl benzene sulfonate (CDBS, $ \text{Ca}^{2+}(\text{C}{18}\text{H}{29}\text{SO}3^-)2 $) differs structurally and functionally:

| Property | This compound (CaDS) | Calcium Dodecyl Benzene Sulfonate (CDBS) |

|---|---|---|

| Headgroup | Sulfate ($ \text{SO}_4^{2-} $) | Sulfonate ($ \text{SO}_3^- $) attached to benzene ring |

| Applications | Crystallization control, detergents | Lubricant additive, emulsifier |

| Thermal Stability | Stable up to 300°C | Degrades above 250°C due to aromatic ring |

| Solubility | Lower in hard water (precipitates readily) | Higher solubility in organic solvents |

Data Tables

Table 1: Crystallization Effects of Dodecyl Sulfate Additives (1% Concentration)

| Additive | Crystallization Promotion/Inhibition | Melting Point (°C) | Crystal Morphology |

|---|---|---|---|

| SDS (Na$^+$) | Reference (no additive) | 23.5 | Octagonal platelets |

| KDS | Promotes | 23.7 | Hexagonal |

| CaDS | Minor effect | 23.6 | Oval with surface features |

| CsDS | Inhibits | 23.4 | Truncated octagonal |

Table 2: Krafft Points of Dodecyl Sulfates

| Compound | Krafft Point (°C) |

|---|---|

| LDS (Li$^+$) | 8 |

| SDS (Na$^+$) | 16 |

| KDS (K$^+$) | 38 |

| CaDS (Ca$^{2+}$) | >50 |

Key Research Findings

Dual Role in Crystallization : CaDS uniquely acts as both a surfactant and calcium source, enabling controlled formation of metastable vaterite in calcium carbonate synthesis .

Morphological Control: Integration of Ca$^{2+}$ into SDS crystals alters growth kinetics, producing non-equilibrium morphologies without affecting melting points .

Industrial Relevance : CDBS’s benzene ring enhances thermal stability in lubricants, whereas CaDS’s sulfate group favors detergent formulations .

Biological Activity

Calcium dodecyl sulfate (CaDS) is an anionic surfactant derived from dodecyl sulfate, which exhibits significant biological activity in various applications, particularly in the fields of biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions with calcium ions, its role in water softening, and its implications in biological systems.

This compound is a calcium salt of dodecyl sulfate (DS), a long-chain fatty acid derivative. Its chemical formula is C12H25SO4Ca and it has a molecular weight of approximately 304.49 g/mol. The structure consists of a hydrophobic dodecyl chain and a hydrophilic sulfate group, which facilitates its surfactant properties.

Mechanisms of Biological Activity

1. Calcium Ion Interaction:

this compound exhibits a strong affinity for calcium ions, which can lead to the formation of complexes that influence various biochemical pathways. Studies using molecular simulations have shown that the presence of dodecyl sulfate enhances the binding propensity of calcium ions with polystyrene sulfonate (PSS), indicating potential applications in detergency and water softening processes .

2. Surfactant Properties:

As a surfactant, this compound reduces surface tension in aqueous solutions, facilitating processes such as emulsification and solubilization. This property is particularly beneficial in biological systems where the solubility of hydrophobic compounds is crucial for metabolic processes.

3. Water Softening Applications:

this compound plays a significant role in water softening by removing calcium ions from hard water through ion flotation processes. Research indicates that increasing concentrations of sodium dodecyl sulfate (SDS) enhance calcium ion removal efficiency, demonstrating its effectiveness in treating hard water . The optimal conditions for this process involve adjusting pH levels and surfactant concentrations to maximize calcium ion recovery.

Case Studies and Research Findings

Case Study 1: Calcium Ion Removal Efficiency

A study evaluated the efficiency of sodium dodecyl sulfate in removing calcium ions from aqueous solutions using ion flotation techniques. The results indicated that at optimal conditions (pH > 9), calcium ion removal rates exceeded 97% . The study employed a Taguchi experimental design to analyze various factors affecting this process, achieving a high coefficient of determination (R² = 0.983), indicating robust predictive capabilities.

Case Study 2: Precipitation Inhibition

Research has demonstrated that alcohols can inhibit the precipitation of this compound with calcium ions. In experiments where n-propanol and n-butanol were introduced to SDS solutions containing varying concentrations of calcium ions, it was observed that these alcohols significantly delayed precipitate formation, maintaining solution clarity even at high calcium concentrations . This finding suggests potential applications in formulations where precipitation control is critical.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C12H25SO4Ca |

| Molecular Weight | 304.49 g/mol |

| Critical Micelle Concentration (CMC) | 2364 ppm |

| Optimal pH for Calcium Removal | >9 |

| Maximum Calcium Ion Removal Rate | ~97% |

Q & A

Basic Research Questions

Q. How can Calcium Dodecyl Sulfate (CDS) be synthesized and characterized for experimental use in materials science?

Methodological Answer: CDS synthesis typically involves the reaction of dodecyl sulfate anions with calcium ions under controlled conditions. For reproducible results, follow these steps:

- Synthesis : Mix stoichiometric amounts of sodium dodecyl sulfate (SDS) with calcium chloride in aqueous solution. CDS precipitates due to low solubility and can be purified via centrifugation and washing .

- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, scanning electron microscopy (SEM) for morphological analysis, and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. Ensure experimental details (e.g., molar ratios, temperature) are thoroughly documented to enable replication .

Q. What experimental methods are used to determine the critical micelle concentration (CMC) of CDS?

Methodological Answer: The CMC of CDS can be estimated using conductivity measurements, analogous to methods applied for SDS :

- Procedure : Prepare CDS solutions at varying concentrations and measure conductivity. Plot conductivity vs. concentration; the CMC corresponds to the inflection point where micelle formation begins.

- Data Modeling : Apply mass action thermodynamics and Debye-Hückel-Onsager theory to fit conductivity data. Rigorous parameter estimation (e.g., nonlinear regression) improves accuracy, accounting for temperature and ionic strength effects .

Advanced Research Questions

Q. How does CDS synergize with n-pentanol to control polymorph selection in calcium carbonate precipitation?

Methodological Answer: CDS and n-pentanol act as co-templates to direct vaterite or calcite formation via interfacial interactions:

- Experimental Design : Vary CDS/n-pentanol molar ratios (e.g., 1:1 to 1:5) during CO₂ diffusion into Ca²⁺-enriched solutions. Use in-situ techniques like dynamic light scattering (DLS) to monitor nanoparticle aggregation.

- Analysis : Characterize polymorphs using XRD and SEM. Advanced studies may employ atomic force microscopy (AFM) to observe real-time phase transformations .

Q. How can CDS serve as a template for synthesizing mesoporous hydroxyapatite, and how does it compare to SDS?

Methodological Answer: CDS’s longer alkyl chain enhances hydrophobic interactions, enabling larger pore structures than SDS:

- Template Synthesis : Combine CDS with calcium precursors under alkaline conditions. After hydrothermal treatment, calcine the product to remove surfactants.

- Characterization : Compare pore size distribution (via nitrogen adsorption-desorption isotherms) and surface area between CDS- and SDS-templated materials. CDS may yield higher thermal stability due to stronger ion-pair interactions .

Q. How can researchers resolve contradictions in micellization data for CDS under varying experimental conditions?

Methodological Answer: Discrepancies in CMC values often arise from salinity, temperature, or measurement techniques:

- Controlled Variables : Systematically test CDS solutions across temperatures (15–45°C) and ionic strengths (0.1–1.0 M NaCl).

- Statistical Validation : Use multivariate analysis to identify dominant factors. Cross-validate results with alternative methods (e.g., surface tension measurements) .

Q. What mechanisms explain CDS’s role in novel phase transformations of calcium carbonate under ambient conditions?

Methodological Answer: CDS stabilizes metastable vaterite by adsorbing onto specific crystal facets, delaying transformation to calcite:

- Mechanistic Study : Conduct time-resolved XRD or Raman spectroscopy to track phase evolution. Molecular dynamics simulations can model CDS’s binding affinity to calcium carbonate surfaces .

Q. How does CDS compare to SDS in bioanalytical applications, such as protein electrophoresis?

Methodological Answer: While SDS is standard for SDS-PAGE, CDS’s calcium counterion may interfere with protein denaturation:

- Optimization : Test CDS in Laemmli buffer systems. Compare protein migration patterns and band resolution. Note that calcium ions might require chelators (e.g., EDTA) to prevent gel artifacts .

Q. Data Presentation Guidelines

Properties

CAS No. |

4780-52-3 |

|---|---|

Molecular Formula |

C24H50CaO8S2 |

Molecular Weight |

570.9 g/mol |

IUPAC Name |

calcium;dodecyl sulfate |

InChI |

InChI=1S/2C12H26O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |

InChI Key |

QTPSOVJLZXSTEB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.